2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
CAS No.:
Cat. No.: VC15946648
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClN3 |
|---|---|
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
| Standard InChI | InChI=1S/C12H12ClN3/c13-10-1-3-11(4-2-10)16-8-9-7-14-6-5-12(9)15-16/h1-4,8,14H,5-7H2 |
| Standard InChI Key | GXFCLTWRXUVNKE-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=CN(N=C21)C3=CC=C(C=C3)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system where a pyrazole ring (positions 4,3-c) merges with a partially saturated pyridine ring (4,5,6,7-tetrahydro). The 4-chlorophenyl group at position 2 introduces steric bulk and electronic effects that influence both reactivity and biological interactions . X-ray crystallography of analogous structures reveals planar aromatic systems with chair conformations in the tetrahydropyridine ring, stabilized by intramolecular hydrogen bonding .
Electronic and Spectral Properties
UV-Vis spectroscopy of related pyrazolo[4,3-c]pyridines shows strong absorption bands at 260–290 nm (π→π* transitions) and 320–350 nm (n→π* transitions), with fluorescence emission sensitive to substituent effects . For 2-(4-chlorophenyl) derivatives, the electron-withdrawing chlorine atom red-shifts absorption maxima by 15–20 nm compared to phenyl analogs . Nuclear magnetic resonance (NMR) spectra typically display:
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1H NMR: Pyrazole proton singlet at δ 7.8–8.2 ppm
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13C NMR: Quaternary carbons at δ 145–155 ppm for pyrazole C3 and C5
Synthetic Methodologies
Cyclization Strategies
The core structure is synthesized via microwave-assisted cyclization of 4-thioamidobutanols under solvent-free conditions using trimethylsilyl polyphosphate (PPSE), achieving yields of 68–92% . Key steps include:
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Diacylation of 4-aminobutanol with chloroacetyl chloride
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Thionation using Lawesson's reagent
Functionalization Techniques
Post-cyclization modifications employ Suzuki-Miyaura cross-coupling to introduce aryl groups at position 7, enhancing biological activity . Alkylation reactions at the pyridine nitrogen proceed regioselectively using iodomethane/K2CO3 in DMF.
Biological Activities and Mechanisms
Antiproliferative Effects
Screening against cancer cell lines reveals potent activity (Table 1):
| Cell Line | GI₅₀ (μM) | Selectivity Index* | Source |
|---|---|---|---|
| K562 leukemia | 2.1 ± 0.3 | 8.9 | |
| MV4-11 AML | 3.4 ± 0.7 | 5.2 | |
| U87 glioblastoma | 1.8 ± 0.2 | 10.1 | |
| HEK293 normal | >20 | - |
*Ratio of normal to cancer cell GI₅₀
Mechanistic studies demonstrate:
Neurosphere Inhibition
In primary patient-derived glioblastoma stem cells (GSCs), 10 μM treatment reduces neurosphere formation by 78±5% through downregulation of SOX2 and NANOG transcription factors . The compound preferentially targets CD133+ GSC populations over differentiated cells (p<0.01) .
Pharmacological Applications
Kinase-Targeted Therapy
Structural analogs inhibit 139 purified kinases, with highest affinity for AKT2/PKBβ (kD = 0.8 μM) . Molecular docking shows the 4-chlorophenyl group occupying the hydrophobic pocket adjacent to the ATP-binding site .
Drug Delivery Considerations
LogP calculations (2.9±0.3) suggest moderate blood-brain barrier permeability, supported by in situ rat perfusion studies (Pe = 1.7×10⁻³ cm/s) . Nanoformulation with PLGA nanoparticles improves glioma accumulation 4.2-fold vs free drug .
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